Cas no 1387642-93-4 (4,4,4-trifluorobut-2-en-1-amine)

4,4,4-Trifluorobut-2-en-1-amine is a fluorinated amine compound characterized by its trifluoromethyl group and unsaturated butene backbone. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances stability and influences the compound's electrophilic behavior, while the amine functionality allows for further derivatization. Its unsaturated double bond offers opportunities for selective functionalization via addition or coupling reactions. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural features can improve metabolic stability and binding affinity. Suitable for controlled reactions under inert conditions.
4,4,4-trifluorobut-2-en-1-amine structure
1387642-93-4 structure
商品名:4,4,4-trifluorobut-2-en-1-amine
CAS番号:1387642-93-4
MF:C4H6F3N
メガワット:125.092351436615
CID:6408229
PubChem ID:23396446

4,4,4-trifluorobut-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluorobut-2-en-1-amine
    • 2-Buten-1-amine, 4,4,4-trifluoro-, (2E)-
    • AKOS006294298
    • EN300-1932174
    • 1387642-93-4
    • SCHEMBL14570175
    • (E)-4,4,4-trifluorobut-2-en-1-amine
    • WFAUQMZULNZMGK-OWOJBTEDSA-N
    • インチ: 1S/C4H6F3N/c5-4(6,7)2-1-3-8/h1-2H,3,8H2/b2-1+
    • InChIKey: WFAUQMZULNZMGK-OWOJBTEDSA-N
    • ほほえんだ: C(N)/C=C/C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 125.04523368g/mol
  • どういたいしつりょう: 125.04523368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 83.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.155±0.06 g/cm3(Predicted)
  • ふってん: 122.1±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.29±0.29(Predicted)

4,4,4-trifluorobut-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932174-0.5g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
0.5g
$877.0 2023-09-17
Enamine
EN300-1932174-0.1g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
0.1g
$804.0 2023-09-17
Enamine
EN300-1932174-5.0g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
5g
$3935.0 2023-05-26
Enamine
EN300-1932174-5g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
5g
$2650.0 2023-09-17
Enamine
EN300-1932174-1g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
1g
$914.0 2023-09-17
Enamine
EN300-1932174-0.05g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
0.05g
$768.0 2023-09-17
Enamine
EN300-1932174-1.0g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
1g
$1357.0 2023-05-26
Enamine
EN300-1932174-0.25g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
0.25g
$840.0 2023-09-17
Enamine
EN300-1932174-10.0g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
10g
$5837.0 2023-05-26
Enamine
EN300-1932174-10g
4,4,4-trifluorobut-2-en-1-amine
1387642-93-4
10g
$3929.0 2023-09-17

4,4,4-trifluorobut-2-en-1-amine 関連文献

4,4,4-trifluorobut-2-en-1-amineに関する追加情報

Introduction to 4,4,4-trifluorobut-2-en-1-amine (CAS No. 1387642-93-4)

4,4,4-trifluorobut-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1387642-93-4, is a fluorinated α,β-unsaturated amine that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 4,4,4-trifluorobut-2-en-1-amine consists of a conjugated system comprising a double bond and an amine functional group, both of which are flanked by fluorine-substituted alkyl groups. This arrangement imparts high reactivity and versatility, enabling its use in diverse synthetic transformations. The compound's ability to participate in Michael additions, nucleophilic substitutions, and cycloadditions makes it a cornerstone in the construction of more complex molecular architectures.

In recent years, 4,4,4-trifluorobut-2-en-1-amine has been extensively studied for its potential applications in medicinal chemistry. Its fluorinated backbone is particularly attractive due to the ability of fluorine atoms to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. For instance, fluorine substitution can enhance the lipophilicity of molecules while simultaneously reducing their susceptibility to enzymatic degradation.

One of the most compelling aspects of CAS No. 1387642-93-4 is its role as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactive sites to develop inhibitors targeting various biological pathways. Notably, derivatives of this compound have been explored as potential antiviral and anticancer agents. The α,β-unsaturated amine moiety serves as a scaffold for introducing structural diversity, allowing chemists to fine-tune properties such as solubility and cell membrane permeability.

Recent advancements in computational chemistry have further illuminated the synthetic utility of 4,4,4-trifluorobut-2-en-1-amine. Molecular modeling studies suggest that its conformational flexibility enhances its compatibility with transition metal catalysts used in cross-coupling reactions. This insight has enabled the development of more efficient synthetic routes to complex heterocycles prevalent in modern pharmaceuticals.

The pharmaceutical industry has been particularly interested in fluorinated α-amines, including CAS No. 1387642-93-4, due to their demonstrated efficacy in modulating receptor interactions. For example, studies have demonstrated that fluorine-substituted amines can improve binding affinity to protein targets by increasing hydrophobic interactions or by altering electronic distributions at the binding site. This has led to the discovery of several lead compounds with promising therapeutic potential.

Moreover, the environmental and regulatory landscape has driven innovation in sustainable synthetic methodologies for 4,4,4-trifluorobut-2-en-1-amine production. Green chemistry principles have been applied to minimize waste and energy consumption during its synthesis. Catalytic processes employing recyclable ligands and solvent-free reactions have been reported, aligning with global efforts to promote sustainable chemical manufacturing.

The role of CAS No. 1387642-93-4 extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique electronic properties make it a candidate for developing advanced materials with tailored optical or electronic characteristics. Additionally, fluorinated compounds are increasingly utilized in crop protection agents due to their enhanced stability and bioavailability.

In conclusion, 4,4,4-trifluorobut-2-en-1-amine (CAS No. 1387642-93-4) represents a versatile and highly functional building block with broad utility across multiple industries. Its incorporation into drug discovery pipelines continues to yield innovative therapeutics targeting unmet medical needs. As research progresses,CAS No. 1387642-93-4 will undoubtedly remain at the forefront of molecular innovation.

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